molecular formula C6H8N2O3 B11799217 1-Ethyl-5-hydroxy-1H-pyrazole-4-carboxylic acid

1-Ethyl-5-hydroxy-1H-pyrazole-4-carboxylic acid

Cat. No.: B11799217
M. Wt: 156.14 g/mol
InChI Key: XIXHKPZOZPNOGK-UHFFFAOYSA-N
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Description

1-Ethyl-5-hydroxy-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-hydroxy-1H-pyrazole-4-carboxylic acid typically involves the condensation of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acid or base catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, utilizing readily available starting materials and optimizing reaction conditions for higher yields and purity. Techniques such as recrystallization and chromatography are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-hydroxy-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, alcohols, ketones, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethyl-5-hydroxy-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-hydroxy-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its structural features allow it to interact with various cellular components, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

  • 1-Ethyl-1H-pyrazole-5-carboxylic acid
  • 3-Methyl-1-phenyl-1H-pyrazol-5-ol
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Comparison: 1-Ethyl-5-hydroxy-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it exhibits a different reactivity profile and potential therapeutic applications. The presence of the hydroxyl group at the 5-position and the carboxylic acid group at the 4-position contribute to its unique interactions with biological targets and its versatility in chemical synthesis .

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

2-ethyl-3-oxo-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C6H8N2O3/c1-2-8-5(9)4(3-7-8)6(10)11/h3,7H,2H2,1H3,(H,10,11)

InChI Key

XIXHKPZOZPNOGK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=CN1)C(=O)O

Origin of Product

United States

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